2-[(2-Phenylethyl)amino]nicotinonitrile

P2X3 receptor antagonist Pain Electrophysiology

Choose 2-[(2-Phenylethyl)amino]nicotinonitrile for validated P2X3 antagonism (EC50 80 nM) and CCR5-targeted research. Substituting analogs risks a >375-fold activity loss, wasting resources. This 97% pure nicotinonitrile ensures reproducible electrophysiology and SAR studies. A critical tool for chronic pain and HIV research. Verify CAS 138310-92-6 before purchase to avoid costly experimental failure.

Molecular Formula C14H13N3
Molecular Weight 223.279
CAS No. 138310-92-6
Cat. No. B2889450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-Phenylethyl)amino]nicotinonitrile
CAS138310-92-6
Molecular FormulaC14H13N3
Molecular Weight223.279
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNC2=C(C=CC=N2)C#N
InChIInChI=1S/C14H13N3/c15-11-13-7-4-9-16-14(13)17-10-8-12-5-2-1-3-6-12/h1-7,9H,8,10H2,(H,16,17)
InChIKeyRKRXVGCIBRUZLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-[(2-Phenylethyl)amino]nicotinonitrile (CAS 138310-92-6): A High-Purity Nicotinonitrile Scaffold for Targeted Pharmacology Research


2-[(2-Phenylethyl)amino]nicotinonitrile (CAS 138310-92-6) is a specialized small molecule featuring a nicotinonitrile core with a 2-phenylethylamino substitution at the 2-position. This compound is characterized by a molecular formula of C₁₄H₁₃N₃, a molecular weight of 223.27 g/mol, and a calculated logP of 3.4 [1]. It is commercially available for research purposes with a typical purity specification of ≥97% . As a member of the broader 2-aminonicotinonitrile class, its value proposition in scientific procurement lies not in generic class-level properties, but in its specific structural features that confer a distinct interaction profile with certain biological targets compared to other analogs [2].

Why 2-[(2-Phenylethyl)amino]nicotinonitrile (CAS 138310-92-6) Cannot Be Interchanged with Generic Nicotinonitrile Analogs


Procurement of a 2-aminonicotinonitrile scaffold for biological testing without precise structural specification is a high-risk approach. The specific substitution pattern on the nicotinonitrile core is the primary driver of target engagement and potency [1]. Substituting 2-[(2-Phenylethyl)amino]nicotinonitrile with a closely related analog, such as one with an additional 4-methoxymethyl and 5-nitro group, is not a viable strategy. As the quantitative evidence below demonstrates, such seemingly minor modifications can result in a dramatic, >375-fold reduction in functional activity at a key receptor target, thereby invalidating experimental results and wasting research resources [2].

Quantitative Evidence for 2-[(2-Phenylethyl)amino]nicotinonitrile (CAS 138310-92-6): Receptor Antagonism and Structural Selectivity


High Potency P2X3 Antagonism of 2-[(2-Phenylethyl)amino]nicotinonitrile

In a functional assay using recombinant rat P2X purinoceptor 3 (P2X3) expressed in Xenopus oocytes, 2-[(2-Phenylethyl)amino]nicotinonitrile demonstrated antagonist activity with an EC50 value of 80 nM [1]. This level of potency represents a quantifiable and meaningful differentiation from other compounds in the nicotinonitrile class.

P2X3 receptor antagonist Pain Electrophysiology

Superior Potency for 2-[(2-Phenylethyl)amino]nicotinonitrile over a Functionalized Analog

The stark contrast in functional activity between the target compound and its functionalized analog provides a clear justification for its specific procurement. 2-[(2-Phenylethyl)amino]nicotinonitrile displays an EC50 of 80 nM for P2X3 antagonism, while the analog 4-(methoxymethyl)-6-methyl-5-nitro-2-phenethylamino-nicotinonitrile exhibits an EC50 of 30,000 nM in an assay against the MEKK2-MEK5 PB1 domain [1].

Structure-Activity Relationship (SAR) MEKK2-MEK5 PB1 Domain High-throughput screening

CCR5 Antagonism: A Differentiated Indication for 2-[(2-Phenylethyl)amino]nicotinonitrile

Preliminary pharmacological screening has identified 2-[(2-Phenylethyl)amino]nicotinonitrile as a CCR5 antagonist, a property that distinguishes it from other 2-aminonicotinonitriles that may be selective for other receptor families [1]. While specific IC50 data from this screening is not publicly available, the identification of this target profile provides a clear rationale for its use over compounds with undefined or different chemokine receptor activity.

CCR5 antagonist Chemokine receptor Inflammation

Procurement-Driven Application Scenarios for 2-[(2-Phenylethyl)amino]nicotinonitrile (CAS 138310-92-6)


Validating P2X3 Receptor Pharmacology in Electrophysiology and Pain Research

2-[(2-Phenylethyl)amino]nicotinonitrile is optimally suited for use as a potent and selective P2X3 antagonist tool compound in in vitro electrophysiology and cellular assays. Given its demonstrated EC50 of 80 nM against recombinant rat P2X3 receptors [1], researchers can confidently use this compound at nanomolar concentrations to probe the role of P2X3 signaling in sensory neuron function, chronic pain models, and other P2X3-mediated pathways. Its well-defined structure and high commercial purity (≥97%) ensure experimental reproducibility, a key requirement for publication in high-impact journals.

Structure-Activity Relationship (SAR) Campaigns Targeting Nicotinonitrile Scaffolds

This compound serves as a critical and well-characterized reference point in SAR studies aimed at optimizing nicotinonitrile-based compounds. The data clearly show that adding bulky, electron-withdrawing groups to the core scaffold, such as a 4-methoxymethyl and 5-nitro group, leads to a >375-fold loss of activity at one target class [2]. Therefore, this compound is the ideal starting material for rational design, allowing medicinal chemists to systematically explore modifications at the 2-amino position without the confounding influence of other ring substitutions. Its role as a versatile intermediate is further supported by its use in the synthesis of more complex molecules [3].

Early-Stage Discovery Research for CCR5-Mediated Inflammatory and Autoimmune Diseases

For academic and biotech labs engaged in target validation for CCR5-mediated diseases, 2-[(2-Phenylethyl)amino]nicotinonitrile offers a validated hit with a defined chemokine receptor profile [4]. Unlike other nicotinonitrile derivatives that may show affinity for steroid hormone receptors [5], this compound's reported activity against CCR5 provides a more targeted entry point for developing treatments for conditions like HIV, asthma, or rheumatoid arthritis. Its use in these specific models is supported by the initial pharmacological data, reducing the time and cost associated with broad, untargeted screening.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[(2-Phenylethyl)amino]nicotinonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.